- Preparation of phenylacetylene and pyridineacetylene derivatives, in particular MPEP and intermediates of erlotinib, rofecoxib and tazarotene, Italy, , ,

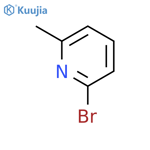

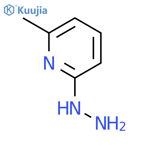

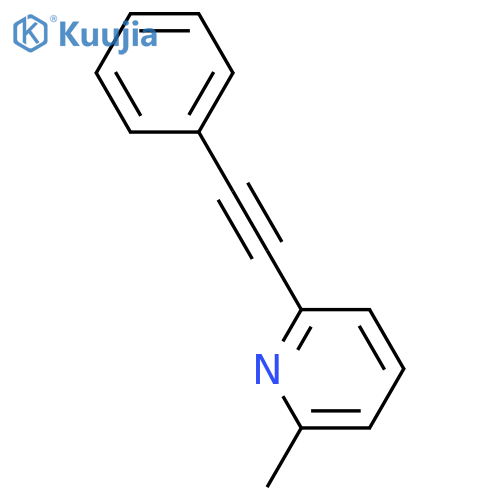

Cas no 96206-92-7 (2-methyl-6-(2-phenylethynyl)pyridine)

96206-92-7 structure

商品名:2-methyl-6-(2-phenylethynyl)pyridine

CAS番号:96206-92-7

MF:C14H11N

メガワット:193.243843317032

MDL:MFCD02262119

CID:800135

2-methyl-6-(2-phenylethynyl)pyridine 化学的及び物理的性質

名前と識別子

-

- Pyridine,2-methyl-6-(2-phenylethynyl)-

- MPEP

- 2-Methyl-6-(phenylethynyl)pyridine

- MPEP HCl

- MPEP hydrochloride,2-Methyl-6-(phenylethynyl)pyridinehydrochloride

- 2-Methyl-6-phenylaethinyl-pyridin

- 2-methyl-6-phenylethynyl-pyridine

- MPEP hydrochoride

- 2-Methyl-6-(2-phenylethynyl)pyridine (ACI)

- 2-Picoline, 6-phenylethynyl- (6CI)

- Pyridine, 2-methyl-6-(phenylethynyl)- (9CI)

- CHEMBL 66654

- 2-methyl-6-(2-phenylethynyl)pyridine

-

- MDL: MFCD02262119

- インチ: 1S/C14H11N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-9H,1H3

- InChIKey: NEWKHUASLBMWRE-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC=C(C)N=1)#CC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 229.06600

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 251

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- 互変異性体の数: 何もない

じっけんとくせい

- ふってん: 336.3°C at 760 mmHg

- PSA: 12.89000

- LogP: 3.59180

2-methyl-6-(2-phenylethynyl)pyridine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

2-methyl-6-(2-phenylethynyl)pyridine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-methyl-6-(2-phenylethynyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M855510-100mg |

MPEP |

96206-92-7 | 98% | 100mg |

¥3,988.00 | 2022-01-13 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023244-10mg |

2-methyl-6-(2-phenylethynyl)pyridine |

96206-92-7 | 98% | 10mg |

¥66 | 2024-07-19 | |

| Life Chemicals | F2167-5303-1g |

2-methyl-6-(2-phenylethynyl)pyridine |

96206-92-7 | 95% | 1g |

$901.0 | 2023-09-06 | |

| Life Chemicals | F2167-5303-2.5g |

2-methyl-6-(2-phenylethynyl)pyridine |

96206-92-7 | 95% | 2.5g |

$1963.0 | 2023-09-06 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6598-5 mg |

MPEP |

96206-92-7 | 99.31% | 5mg |

¥258.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6598-25 mg |

MPEP |

96206-92-7 | 99.31% | 25mg |

¥968.00 | 2022-04-26 | |

| DC Chemicals | DC1015-1 g |

MPEP |

96206-92-7 | >98.5% | 1g |

$1200.0 | 2022-02-28 | |

| S e l l e c k ZHONG GUO | S2809-10mg |

MPEP |

96206-92-7 | 99.16% | 10mg |

¥566.37 | 2023-10-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M52230-10mg |

MPEP |

96206-92-7 | 98% | 10mg |

¥1168.0 | 2022-04-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M52230-50mg |

MPEP |

96206-92-7 | 98% | 50mg |

¥4488.0 | 2022-04-27 |

2-methyl-6-(2-phenylethynyl)pyridine 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

1.1 Catalysts: Triphenylphosphine , Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ; 10 min, rt; 60 °C; cooled

1.2 Reagents: Pyrrolidine ; 4 h, 100 °C

1.2 Reagents: Pyrrolidine ; 4 h, 100 °C

リファレンス

- Double arylation of diynes and alkynylation of functionalized heteroaryl halides by a practical heck reaction in an ionic liquid, Synlett, 2011, (19), 2844-2848

合成方法 3

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: (SP-4-3)-[3-[[(1,1-Dimethylethyl)(oxido-κO)imino]methyl]-N-[(2-pyridinyl-κN)meth… Solvents: Dimethylformamide ; 1 h, 140 °C

リファレンス

- Phosphine-Free Palladium-Catalyzed Decarboxylative Coupling of Alkynylcarboxylic Acids with Aryl and Heteroaryl Halides, Advanced Synthesis & Catalysis, 2013, 355(4), 705-710

合成方法 4

はんのうじょうけん

リファレンス

- Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs): Discovery of 5((3-Fluorophenyl)ethynyl)N(3-methyloxetan-3-yl)picolinamide (ML254), Journal of Medicinal Chemistry, 2013, 56(20), 7976-7996

合成方法 5

はんのうじょうけん

1.1 Reagents: Potassium carbonate , Tetrabutylammonium bromide Catalysts: Palladium chloride , X-Phos Solvents: Water ; 24 h, 120 °C

リファレンス

- Palladium-catalyzed deacetonative coupling of aryl propargylic alcohols with aryl chlorides in water, Synthetic Communications, 2017, 47(10), 961-967

合成方法 6

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Triphenylphosphine , Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Triethylamine ; 50 °C

リファレンス

- Synthesis and biological evaluation of fenobam analogs as mGlu5 receptor antagonists, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1307-1311

合成方法 7

はんのうじょうけん

1.1 Catalysts: Dibutyltin oxide , Azidotrimethylsilane Solvents: Toluene ; 4 h, reflux

リファレンス

- Transformation of Carbonyl Compounds into Homologous Alkynes under Neutral Conditions: Fragmentation of Tetrazoles Derived from Cyanophosphates, Journal of Organic Chemistry, 2017, 82(11), 5538-5556

合成方法 8

はんのうじょうけん

リファレンス

- Thermal rearrangements of cyclic amine ylides. VIII. Intramolecular cyclization of 2-ethynylpyridine N-ylides into indolizines and cycl[3.2.2]azines, Chemical & Pharmaceutical Bulletin, 1988, 36(10), 3826-32

合成方法 9

はんのうじょうけん

1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Cuprous chloride Solvents: Methanol ; 10 h, 1 atm, 25 - 28 °C

リファレンス

- Visible-light induced copper(I)-catalyzed denitrogenative oxidative coupling of hydrazinylpyridines with terminal alkynes, Green Chemistry, 2018, 20(21), 4859-4864

合成方法 10

はんのうじょうけん

1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 4 h, rt → 80 °C

リファレンス

- Mononuclear and dinuclear heteroleptic Cu(I) complexes based on pyridyl-triazole and DPEPhos with long-lived excited-state lifetimes, Journal of Organometallic Chemistry, 2018, 871, 140-149

合成方法 11

はんのうじょうけん

1.1 Reagents: Triethylamine , Cesium carbonate Catalysts: Triphenylphosphine Solvents: Dimethylacetamide ; 12 h, 130 °C

リファレンス

- Transition-Metal-Free Coupling Reactions: PPh3-Promoted Sonogashira-Type Cross-Couplings of Heteroaryl Halides with Terminal Alkynes, ChemistrySelect, 2020, 5(15), 4496-4499

合成方法 12

はんのうじょうけん

1.1 Catalysts: Palladium diacetate , Bis[2-(diphenylphosphino)phenyl] ether Solvents: Tetrahydrofuran ; 10 min, rt

1.2 rt; 4 h, 50 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 50 °C

1.2 rt; 4 h, 50 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 50 °C

リファレンス

- A novel palladium-catalyzed cross-coupling of thiomethylated alkynes with functionalized organozinc reagents, Synthesis, 2010, (12), 2085-2091

合成方法 13

はんのうじょうけん

1.1 Reagents: Sodium acetate , Tetrabutylammonium chloride Catalysts: Palladium diacetate , Tri-o-tolylphosphine Solvents: Dimethylformamide ; 2.5 min, 120 °C

リファレンス

- Copper-free palladium-catalyzed Sonogashira-type coupling of aryl halides and 1-aryl-2-(trimethylsilyl)acetylenes, Tetrahedron, 2005, 61(10), 2697-2703

合成方法 14

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium chloride Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 15 min, 100 °C

リファレンス

- Palladium-catalyzed coupling of silyl-acetylenes to aryl halides using microwave irradiation, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1953, 1953-1956

合成方法 15

はんのうじょうけん

1.1 Reagents: Diethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; rt → 55 °C; 15 h, 55 °C

リファレンス

- Simultaneous rapid reaction workup and catalyst recovery, Green Chemistry, 2016, 18(21), 5769-5772

合成方法 16

はんのうじょうけん

1.1 Reagents: Benzoyl chloride Solvents: Benzene

1.2 -

1.2 -

リファレンス

- Novel ethynylation of pyridines by a Reissert-Henze-type reaction, Chemistry Letters, 1989, (5), 773-6

合成方法 17

はんのうじょうけん

リファレンス

- Thermal intramolecular cyclization of 2-ethynylpyridine N-ylides to indolizines and cyclazines, Chemical & Pharmaceutical Bulletin, 1984, 32(11), 4666-9

2-methyl-6-(2-phenylethynyl)pyridine Raw materials

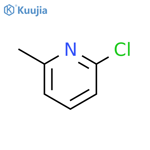

- 2-Bromo-6-methylpyridine

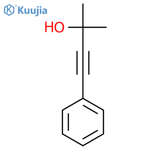

- 2-Methyl-4-phenylbut-3-yn-2-ol

- Benzene, [(methylthio)ethynyl]-

- 2-Chloro-6-methylpyridine

- Phosphoric acid, cyano(6-methyl-2-pyridinyl)phenylmethyl diethyl ester

- Iodobenzene

- 2-Hydrazinyl-6-methylpyridine

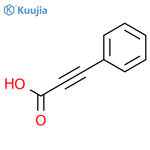

- Phenylpropiolic acid

- 1-Phenyl-2-(trimethylsilyl)acetylene

- 2-Picoline N-oxide

- Pyridine, 2-methyl-6-[(trimethylsilyl)ethynyl]-

- silver phenylacetylenide

2-methyl-6-(2-phenylethynyl)pyridine Preparation Products

2-methyl-6-(2-phenylethynyl)pyridine 関連文献

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

96206-92-7 (2-methyl-6-(2-phenylethynyl)pyridine) 関連製品

- 13141-42-9(2-(2-phenylethynyl)pyridine)

- 124300-38-5(5-methyl-2-(2-phenylethynyl)pyridine)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:96206-92-7)2-methyl-6-(2-phenylethynyl)pyridine

清らかである:99%

はかる:5g

価格 ($):356.0